S-Ethyl-S-phenyl sulfoximine

Medicinal Chemistry Building Blocks Library Synthesis

S-Ethyl-S-phenyl sulfoximine (CAS 1889-63-0; C₈H₁₁NOS; MW 169.24) is a prototypical S-alkyl aryl sulfoximine, featuring a tetracoordinate hexavalent sulfur core double-bonded to oxygen and imino nitrogen. As a monoaza-analogue of sulfones, this organosulfur scaffold introduces an additional nitrogen vector for structural diversification and a chiral sulfur stereocenter.

Molecular Formula C8H11NOS
Molecular Weight 169.24
CAS No. 1889-63-0
Cat. No. B2432677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Ethyl-S-phenyl sulfoximine
CAS1889-63-0
Molecular FormulaC8H11NOS
Molecular Weight169.24
Structural Identifiers
SMILESCCS(=N)(=O)C1=CC=CC=C1
InChIInChI=1S/C8H11NOS/c1-2-11(9,10)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
InChIKeyAQERBDXVCFTGGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





S-Ethyl-S-phenyl sulfoximine (CAS 1889-63-0): Procurement-Relevant Physicochemical and Structural Baseline for S-Alkyl Aryl Sulfoximine Evaluation


S-Ethyl-S-phenyl sulfoximine (CAS 1889-63-0; C₈H₁₁NOS; MW 169.24) is a prototypical S-alkyl aryl sulfoximine, featuring a tetracoordinate hexavalent sulfur core double-bonded to oxygen and imino nitrogen . As a monoaza-analogue of sulfones, this organosulfur scaffold introduces an additional nitrogen vector for structural diversification and a chiral sulfur stereocenter [1]. The ethyl substituent confers distinct steric and lipophilic properties relative to other S-alkyl homologues, directly influencing its utility as a building block, ligand, or physicochemical probe in medicinal chemistry and asymmetric synthesis workflows [2].

Why Generic Substitution of S-Ethyl-S-phenyl sulfoximine (CAS 1889-63-0) Fails in Scientific Applications


The sulfoximine functional group is not a monolithic entity; physicochemical properties, reactivity, and biological performance are exquisitely sensitive to N- and S-substituent variations [1]. Generic substitution of S-Ethyl-S-phenyl sulfoximine with other sulfoximines (e.g., S-methyl analogs) or related sulfur(VI) isosteres (e.g., sulfones, sulfonamides) fails because the ethyl group specifically modulates lipophilicity (ΔlogP), hydrogen-bonding capacity, and steric demand, directly altering pharmacokinetic profiles, enantioselectivity in asymmetric catalysis, and target binding in biochemical assays [2]. Without quantitative comparative data, a procurement decision based on functional class alone risks selecting an analog with inferior potency, altered metabolic stability, or unsuitable physical properties for the intended research model [3].

Quantitative Differential Evidence for S-Ethyl-S-phenyl sulfoximine (CAS 1889-63-0) vs. In-Class Analogs


Molecular Weight Differential: S-Ethyl-S-phenyl sulfoximine (MW 169.24) vs. S-Methyl-S-phenyl sulfoximine (MW 155.22)

S-Ethyl-S-phenyl sulfoximine exhibits a molecular weight of 169.24 g/mol, which is +14.02 g/mol (or +9.0%) higher than its closest analog, S-Methyl-S-phenyl sulfoximine (MW 155.22 g/mol) . This mass increment corresponds to the replacement of the S-methyl group with an S-ethyl group, directly impacting key compound properties such as calculated logP and potential for fragment-based library diversification. In drug discovery programs, this difference can shift a compound across critical property thresholds (e.g., Rule of Five compliance) and alters molecular bulk for protein binding pocket occupancy.

Medicinal Chemistry Building Blocks Library Synthesis

Boiling Point and Physical State Differential: S-Ethyl vs. S-Methyl S-phenyl sulfoximine

S-Ethyl-S-phenyl sulfoximine is reported with a boiling point of 106-109 °C at 0.1 Torr , whereas S-methyl-S-phenyl sulfoximine exhibits a boiling point of 110-114 °C under identical pressure (0.1 Torr) and a melting point of 32-36 °C, indicating it can exist as a solid or liquid at room temperature . The lower boiling point of the ethyl derivative suggests slightly weaker intermolecular forces and may facilitate certain purification techniques (e.g., distillation) or influence its behavior in high-temperature reactions. Conversely, the methyl analog's solid-state property may require specific storage and handling protocols (e.g., inert atmosphere, dark space) to prevent degradation .

Purification Handling Physicochemical Characterization

Lipophilicity Modulation: The Ethyl Group as a LogP Tuning Handle in Sulfoximine Scaffolds

While direct experimental logP values for S-Ethyl-S-phenyl sulfoximine are not publicly available, extensive matched molecular pair (MMP) analyses from Boehringer Ingelheim's corporate database demonstrate that replacing a sulfone oxygen with an NH group (forming a sulfoximine) generally increases polarity and improves aqueous solubility [1]. Within sulfoximine series, substituting an S-methyl group with an S-ethyl group is a well-established medicinal chemistry strategy to increase lipophilicity by approximately +0.5 to +0.7 logP units per methylene unit (-CH₂-) added [2]. This class-level inference positions S-Ethyl-S-phenyl sulfoximine as a more lipophilic alternative to the S-methyl analog (predicted ΔlogP ≈ +0.5), which can be advantageous for crossing biological membranes or optimizing target binding in hydrophobic pockets.

Drug Design ADME Physicochemical Properties

Chiral Scaffold Utility: S-Ethyl-S-phenyl sulfoximine as an Entry Point for Asymmetric Synthesis

S-Ethyl-S-phenyl sulfoximine possesses a chiral sulfur center, a feature shared with its S-methyl counterpart, which is widely employed as a chiral auxiliary and ligand in asymmetric transformations . The key differential advantage lies in the ethyl group's increased steric bulk relative to methyl, which can enhance facial selectivity in cycloadditions and asymmetric inductions. In a landmark study, switching from a sulfoxide to a sulfoximine auxiliary reversed the stereochemical outcome of a [5+2] pyrone-alkene cycloaddition, demonstrating the profound influence of the S-substituent on reaction diastereoselectivity [1]. The ethyl variant offers an intermediate steric profile between the compact methyl and the bulkier isopropyl or benzyl groups, providing a unique 'Goldilocks' steric environment for tuning enantioselectivity without overwhelming steric hindrance.

Asymmetric Catalysis Chiral Ligands Stereoselective Synthesis

Enhanced N-Functionalization Potential: Ethyl Group's Influence on Sulfoximine Reactivity

Recent advances in sulfoximine chemistry demonstrate that the S-alkyl substituent directly influences the nucleophilicity of the imino nitrogen and the acidity of alpha-protons [1]. For S-Ethyl-S-phenyl sulfoximine, the ethyl group provides a balance of electron-donating character (via hyperconjugation) that enhances nitrogen nucleophilicity for N-functionalization reactions (e.g., N-alkylation, N-arylation) relative to the more electron-deficient trifluoromethyl analogs, while avoiding the excessive steric shielding seen with tert-butyl groups [1]. In superbase-mediated gem-difluoroalkenylations, the reaction site (N- vs. C-functionalization) is exquisitely dependent on the N-substituent, but the S-alkyl group's electronic and steric properties also modulate reaction rates and yields [2]. The ethyl group thus offers a favorable reactivity profile for late-stage diversification, enabling efficient installation of functional handles (e.g., fluorinated motifs) under mild conditions.

Synthetic Methodology Late-Stage Functionalization Medicinal Chemistry

Procurement-Guided Application Scenarios for S-Ethyl-S-phenyl sulfoximine (CAS 1889-63-0)


Lipophilicity-Driven Fragment-Based Drug Discovery Library Synthesis

Medicinal chemists constructing fragment libraries for hydrophobic target binding pockets (e.g., GPCRs, nuclear receptors) should prioritize S-Ethyl-S-phenyl sulfoximine over the S-methyl analog. The inferred +0.5 logP increase [1] makes it a superior starting point for optimizing membrane permeability and target engagement without the synthetic burden of installing larger alkyl groups de novo. The sulfoximine core also offers improved aqueous solubility compared to the corresponding sulfone isostere, mitigating the risk of compound precipitation in biochemical assays [2].

Enantioselective Catalyst Screening and Methodology Development

Researchers developing new asymmetric transformations (e.g., cycloadditions, hydrogenations, cross-couplings) can utilize S-Ethyl-S-phenyl sulfoximine as a chiral ligand or auxiliary scaffold. Its ethyl substituent provides an intermediate steric profile that can be systematically compared against methyl (smaller) and isopropyl/benzyl (larger) analogs to map steric sensitivity and identify optimal stereocontrol. The sulfoximine's established ability to reverse stereoselectivity compared to sulfoxides [3] offers a powerful tool for accessing both enantiomeric product series from a single chiral pool starting material.

Late-Stage Functionalization and Building Block Diversification in Parallel Synthesis

In high-throughput or parallel synthesis workflows aimed at generating diverse sulfoximine libraries, S-Ethyl-S-phenyl sulfoximine serves as an ideal core scaffold. Its ethyl group enhances nitrogen nucleophilicity for efficient N-functionalization (e.g., N-alkylation, N-arylation) [4], while its moderate steric bulk prevents unwanted side reactions that plague more hindered analogs [4]. The distinct boiling point (106-109 °C at 0.1 Torr) also facilitates purification by distillation, a practical advantage over the S-methyl analog which may exist as a low-melting solid and require chromatography .

Physicochemical Property Benchmarking for Sulfoximine-Containing Chemical Probes

For academic and industrial groups characterizing the physicochemical properties of sulfoximine-containing probes, S-Ethyl-S-phenyl sulfoximine represents a well-defined benchmark compound. Its molecular weight (169.24 g/mol), boiling point (106-109 °C), and predictable lipophilicity increase relative to the methyl analog [1] provide critical reference data for validating computational models and establishing structure-property relationships (SPR) in organosulfur compound series.

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